molecular formula C11H9Cl2NO2 B2709204 5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 2253641-31-3

5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B2709204
CAS No.: 2253641-31-3
M. Wt: 258.1
InChI Key: CZWZFERHEHHUEL-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a functionalized oxazole derivative designed for advanced medicinal chemistry and drug discovery research. The core 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The specific substitution pattern on this molecule is of particular interest; the 2-(chloromethyl) side chain serves as a versatile synthetic handle, allowing for further derivatization through nucleophilic substitution to create amide, amine, or thiol-linked analogs for structure-activity relationship (SAR) studies . The 5-(2-chloro-5-methoxyphenyl) moiety provides a distinct aromatic pharmacophore that can be optimized for target binding and to fine-tune the compound's physicochemical properties. This compound is a valuable intermediate for constructing more complex, bioactive molecules. Research into similar oxazole-phenyl hybrids has demonstrated their potential as key components in developing lead compounds for various therapeutic areas. For instance, structurally related chiral oxazole-aryl propionic acid derivatives have been investigated as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), targets for treating type II diabetes and metabolic disorders . Other benzene-oxazole derivatives have been explored for their inhibitory activity against enzymes like IMPDH, highlighting the scaffold's relevance in developing antiviral, immunosuppressive, and antitumor agents . Furthermore, modern synthetic approaches, such as ultrasound-assisted synthesis, can be applied to oxazole derivatives, offering routes to generate these scaffolds with enhanced efficiency and reduced reaction times, aligning with green chemistry principles . This compound is supplied exclusively for application in these and other non-clinical research investigations.

Properties

IUPAC Name

5-(2-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-15-7-2-3-9(13)8(4-7)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZFERHEHHUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic compound belonging to the oxazole family, recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉Cl₂NO₂, with a molecular weight of 258.10 g/mol. The compound features a chloro and methoxy group on the phenyl ring and a chloromethyl group attached to the oxazole ring, which contribute to its unique chemical characteristics and biological activities.

Biological Activities

Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of oxazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have demonstrated significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for different compounds are summarized in the following table:
CompoundMIC (µg/ml) against Bacteria
This compoundTBD (To be determined in future studies)
Ampicillin10
Ciprofloxacin10
  • Anti-inflammatory Effects : Preliminary studies suggest that oxazole derivatives may possess anti-inflammatory properties, which could be leveraged in therapeutic applications targeting inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets. For example:

  • Topoisomerase Inhibition : The compound has shown potential in inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have reported on the efficacy of oxazole derivatives similar to this compound:

  • Case Study on Anticancer Activity :
    • A library of oxazole derivatives was synthesized and tested against colorectal cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
  • Case Study on Antimicrobial Efficacy :
    • A comparative study evaluated various oxazole derivatives against standard bacterial strains. The study demonstrated that compounds with specific substituents exhibited superior antimicrobial activity compared to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is highlighted through comparisons with analogous oxazole and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogs

Compound Name Key Structural Differences Melting Point/Physical Properties Biological/Functional Relevance References
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole 3-Chlorophenyl substituent instead of 2-chloro-5-methoxyphenyl Not reported Potential as a synthetic intermediate
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride Thiazole core (sulfur instead of oxygen) with 2-methoxyphenyl Not reported Antimicrobial applications (inferred)
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Methyl group at position 5 and 3-methylphenyl substituent Not reported Material science applications
5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole Biphenyl-oxazole hybrid with fluorine substitution Crystallographic disorder observed Fluorescence/optical materials
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Oxazolidinone ring (saturated) instead of aromatic oxazole Not reported Pharmaceutical scaffold

Impact of Functional Groups

  • Chloromethyl Group: Present in all compared compounds, this group enhances reactivity for cross-coupling or nucleophilic substitution. For example, electrochemical synthesis of 2-chloro-5-chloromethyl-1,3-thiazole avoids traditional chlorinating agents, improving safety and atom economy .
  • Methoxy vs.
  • Heterocycle Core : Thiazole analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, which may alter binding affinities in biological systems compared to oxazoles .

Physical and Chemical Properties

  • Melting Points : While data for the target compound is unavailable, analogs like 5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1) melt at 96.5–98°C, suggesting similar thermal stability for chloromethyl-substituted heterocycles .
  • Purity : Commercial analogs (e.g., CAS 4771-31-7) are typically 95–97% pure, indicating rigorous purification standards for such compounds .

Key Research Findings

Structural Flexibility : The 1,3-oxazole core allows diverse substitution patterns, enabling tailored electronic and steric properties for applications in drug design or materials .

Reactivity : The chloromethyl group’s versatility is exploited in synthesizing polymers or conjugates, as seen in electrochemical methods for thiazole derivatives .

Biological Potential: Oxazole derivatives with halogenated aryl groups are prioritized in antimicrobial and anticancer research due to their interaction with biological targets (e.g., aromatase enzymes) .

Q & A

Basic Question: What are the key steps for synthesizing 5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole in laboratory settings?

Answer:
The synthesis typically involves constructing the oxazole ring via cyclization reactions. A common approach includes:

Substituted benzaldehyde precursor preparation : React 2-chloro-5-methoxybenzaldehyde with hydroxylamine to form an oxime intermediate.

Oxazole ring formation : Use cyanuric chloride or thionyl chloride to cyclize the oxime with a chloromethyl-containing precursor (e.g., chloroacetonitrile derivatives) under controlled conditions .

Purification : Column chromatography or recrystallization ensures purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns. For example, the methoxy group (-OCH3\text{-OCH}_3) shows a singlet near δ 3.8 ppm, while chloromethyl (-CH2Cl\text{-CH}_2\text{Cl}) protons appear as a triplet at δ 4.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/zm/z ~287.01 for C11H8Cl2NO2\text{C}_{11}\text{H}_8\text{Cl}_2\text{NO}_2) .
  • Infrared (IR) Spectroscopy : Peaks at 1610–1650 cm1^{-1} indicate C=N stretching in the oxazole ring .

Advanced Question: How can X-ray crystallography using SHELX refine the structural determination of this compound, especially with disordered substituents?

Answer:

Data collection : Use a high-resolution diffractometer (e.g., Oxford Diffraction GEMINI) with MoKα radiation (λ=0.71073\lambda = 0.71073 Å) .

Structure solution : Apply SHELXT for initial phase determination via direct methods. For disordered atoms (e.g., chlorine or methoxy groups), use PART commands in SHELXL to model partial occupancy .

Refinement : Apply restraints (e.g., DFIX, SIMU) to stabilize thermal parameters. Validate with R-factor convergence (R1<0.05R_1 < 0.05 for I>2σ(I)I > 2\sigma(I)) .

Advanced Question: How should researchers resolve discrepancies between spectroscopic data and computational modeling results?

Answer:

Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set). Adjust torsional angles in the computational model to match observed splitting patterns .

Crystallographic alignment : Overlay the crystal structure (from SHELX refinement) with the computational model to identify steric or electronic mismatches .

Dynamic effects : Account for solvent or temperature effects in simulations, which may explain shifts in solution-phase NMR vs. solid-state crystallography .

Basic Question: What safety protocols are critical when handling this compound’s reactive chloromethyl group?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the chloromethyl group .
  • Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal to avoid releasing toxic HCl gas .

Advanced Question: What strategies improve diastereoselectivity in synthesizing derivatives of this compound?

Answer:

Chiral auxiliaries : Use tin(IV) chloride-catalyzed cycloadditions with enantiopure aldehydes to control stereochemistry .

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization, favoring specific stereoisomers .

Temperature control : Lower reaction temperatures (–20°C) reduce kinetic competition, improving selectivity (>90% de) .

Advanced Question: How can molecular docking predict this compound’s interaction with neurotrophic targets like BDNF?

Answer:

Target preparation : Retrieve BDNF receptor structures (PDB ID: 1BND) and prepare for docking using software like AutoDock Vina .

Ligand parameterization : Assign partial charges to the compound using AMBER force fields.

Binding site analysis : Identify key residues (e.g., Trp21, Tyr52) for hydrogen bonding with the oxazole ring and methoxyphenyl group .

Validation : Compare docking scores (ΔGΔG) with in vitro EC50_{50} values to refine the model .

Basic Question: What are the compound’s key physicochemical properties relevant to solubility and formulation?

Answer:

  • LogP : Predicted logP ~2.8 (via ChemDraw) indicates moderate lipophilicity, suitable for DMSO-based stock solutions .
  • Melting point : ~100–110°C (estimated via differential scanning calorimetry) .
  • Stability : Susceptible to photodegradation; store in amber vials under nitrogen .

Advanced Question: How can researchers address low yields in the final cyclization step of synthesis?

Answer:

Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .

Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing decomposition .

Byproduct analysis : Use LC-MS to identify and suppress intermediates (e.g., dimerization products) .

Advanced Question: What intermolecular interactions dominate the crystal packing of this compound?

Answer:

  • π-π stacking : Between aromatic rings (distance ~3.5 Å) stabilizes the lattice .
  • Halogen bonding : Chlorine atoms interact with oxazole nitrogens (dClN3.3d_{\text{Cl}\cdots\text{N}} \approx 3.3 Å) .
  • C–H⋯O/F interactions : Methoxy oxygen participates in weak hydrogen bonds (dHO2.6d_{\text{H}\cdots\text{O}} \approx 2.6 Å) .

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